1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-methoxybenzyl)urea

描述

The compound 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-methoxybenzyl)urea is a urea derivative featuring:

- A 2-chlorophenyl group attached to a dimethylaminoethyl chain at position 1 of the urea core.

- A 4-methoxybenzyl substituent at position 3 of the urea. Below, we compare it with structurally related urea derivatives to infer functional properties.

属性

IUPAC Name |

1-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN3O2/c1-23(2)18(16-6-4-5-7-17(16)20)13-22-19(24)21-12-14-8-10-15(25-3)11-9-14/h4-11,18H,12-13H2,1-3H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUKKHCUFCTHBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)NCC1=CC=C(C=C1)OC)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-methoxybenzyl)urea is a synthetic urea derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms of action, and relevant case studies.

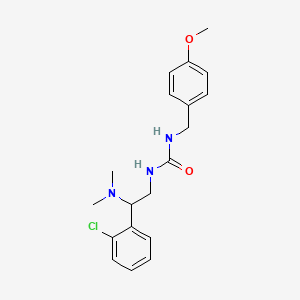

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a chlorophenyl group, a dimethylamino ethyl moiety, and a methoxybenzyl group, which are crucial for its biological interactions.

Research indicates that the compound exhibits significant anticancer properties by interfering with cellular processes. It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is critical for its anticancer activity, as it disrupts mitotic spindle formation, ultimately inducing apoptosis in cancer cells .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound across various studies:

| Activity | IC50 Values (µM) | Cell Lines Tested | Mechanism |

|---|---|---|---|

| Anticancer Activity | 1.48 - 12.07 | HeLa, A549, MCF-7 | Tubulin inhibition, G2/M phase arrest |

| Anti-inflammatory Effects | Not specified | In vitro assays | Potential modulation of inflammatory pathways |

| Antioxidant Properties | Moderate | Various cell lines | Scavenging free radicals |

Case Studies

- Anticancer Efficacy : In a study using human cancer cell lines (HeLa and MCF-7), the compound demonstrated IC50 values ranging from 1.48 µM to 12.07 µM, indicating potent anticancer effects . The mechanism was attributed to its ability to bind to tubulin, preventing its polymerization and thus halting cell division.

- Inflammatory Response Modulation : Although specific IC50 values were not provided for anti-inflammatory effects, preliminary data suggest that the compound may influence inflammatory pathways through modulation of cytokine release and reduction of oxidative stress markers in vitro .

- Antioxidant Activity : The compound also displayed moderate antioxidant properties, which could contribute to its overall therapeutic profile by protecting cells from oxidative damage .

相似化合物的比较

Structural Analog 1: Compound T.2

Structure : 1-(3-Chlorophenyl)-3-(2-(4-(4-methoxybenzyl)-1H-1,2,3-triazol-1-yl)ethyl)urea .

Key Features :

- Urea core with a 3-chlorophenyl group and a 4-methoxybenzyl-linked triazole side chain.

- Triazole moiety enhances binding to kinase receptors via π-π stacking or hydrogen bonding.

Biological Activity : - Inhibits VEGFR-2 kinase activity and downregulates its expression, comparable to sorafenib .

- Exhibits immunomodulatory effects by suppressing PD-L1 and c-Myc proteins .

Comparison :

- The target compound lacks the triazole group but includes a dimethylaminoethyl chain, which may improve solubility or alter receptor selectivity.

Structural Analog 2: Compound T.14

Structure : (E)-1-(4-Chlorophenyl)-3-(3-(4-methoxystyryl)phenyl)urea .

Key Features :

- Styryl group introduces rigidity and extended conjugation.

- 4-Chlorophenyl and 4-methoxybenzyl-derived substituents .

Biological Activity : - Enhances antiangiogenic effects (tubulogenesis inhibition) and synergizes with T.2 in VEGFR-2 inhibition .

- Boosts PD-L1 and c-Myc suppression when combined with BMS-8 .

Comparison :

- The target compound’s 2-chlorophenyl group may offer steric or electronic differences compared to T.14’s 4-chlorophenyl.

Structural Analog 3: FTBU-1

Structure : 1-[2-(3-Fluorophenyl)ethyl]-3-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]urea .

Key Features :

- Benzimidazole-thiazole hybrid substituent.

- 3-Fluorophenyl ethyl chain .

Biological Activity :

Comparison :

- The target compound’s dimethylaminoethyl group may offer better solubility than FTBU-1’s fluorophenyl chain.

- FTBU-1’s benzimidazole-thiazole system likely enhances affinity for ATP-binding pockets in kinases, a feature absent in the target compound.

Structural Analog 4: M64/M64HCl

Structure: 1-(2-(Dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea (M64) and its hydrochloride salt (M64HCl) . Key Features:

Comparison :

- The target compound’s 2-chlorophenyl and 4-methoxybenzyl groups may shift activity from FAK activation to kinase inhibition (as seen in T.2/T.14).

- M64’s morpholino group enhances solubility, while the target compound’s methoxybenzyl group could improve lipophilicity.

Physicochemical and Pharmacological Data Comparison

Key Insights from Structural-Activity Relationships (SAR)

Chlorophenyl Positioning :

- 2-Chlorophenyl (target) vs. 3- or 4-chlorophenyl (T.2/T.14) may alter steric interactions with kinase active sites.

Solubility Modifiers: Dimethylaminoethyl (target) and morpholino (M64) groups enhance water solubility, whereas styryl (T.14) increases hydrophobicity.

Methoxybenzyl Role :

- This group is conserved in T.2, T.14, and the target compound, suggesting its importance in targeting VEGFR-2 or PD-L1 pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。